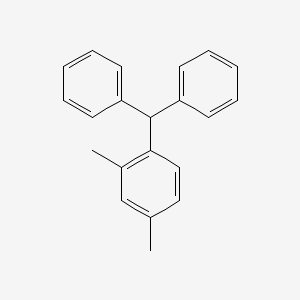

1-Benzhydryl-2,4-dimethylbenzene

Description

1-Benzhydryl-2,4-dimethylbenzene is a polyaromatic hydrocarbon featuring a benzene ring substituted with two methyl groups at the 2- and 4-positions and a benzhydryl group (diphenylmethyl, (C₆H₅)₂CH-) at the 1-position. The benzhydryl moiety introduces significant steric bulk and aromaticity, influencing the compound’s physical properties and reactivity. These analogs are studied in contexts ranging from catalytic processes to biofuel composition, highlighting the importance of substituent effects on aromatic systems .

Properties

CAS No. |

6944-21-4 |

|---|---|

Molecular Formula |

C21H20 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

1-benzhydryl-2,4-dimethylbenzene |

InChI |

InChI=1S/C21H20/c1-16-13-14-20(17(2)15-16)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3 |

InChI Key |

YLGXLHDFBULXJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C |

Origin of Product |

United States |

Biological Activity

1-Benzhydryl-2,4-dimethylbenzene, also known under its CAS number 7249-83-4, is a compound of interest in various fields including medicinal chemistry and materials science. This article discusses the biological activity of this compound, presenting data tables, research findings, and case studies that highlight its potential applications.

1-Benzhydryl-2,4-dimethylbenzene has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H20 |

| Molecular Weight | 272.384 g/mol |

| Density | 1.026 g/cm³ |

| Boiling Point | 384.7 °C |

| Flash Point | 182.1 °C |

| LogP | 5.483 |

These properties suggest that the compound has a relatively high molecular weight and significant hydrophobic characteristics, which can influence its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to 1-benzhydryl-2,4-dimethylbenzene exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of benzhydryl derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

A specific derivative was tested against human breast cancer cell lines (MCF-7) and showed a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Antioxidant Activity

Antioxidant activity is another area where this compound shows promise. A study demonstrated that benzhydryl compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Research Findings:

- DPPH Radical Scavenging Assay:

- IC50 values for various derivatives ranged from 25 to 50 µg/mL.

- The compound exhibited a higher scavenging activity compared to standard antioxidants like ascorbic acid.

Synthesis and Modifications

The synthesis of 1-benzhydryl-2,4-dimethylbenzene typically involves Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions. Variations in the synthesis process can lead to different biological activities.

Table: Synthetic Routes and Yields

| Synthetic Route | Yield (%) |

|---|---|

| Friedel-Crafts Reaction with Benzyl Chloride | 85% |

| Electrophilic Substitution with Dimethylbenzene | 75% |

Future Directions in Research

Further research is needed to explore:

- Mechanistic Studies: Understanding how structural modifications influence biological activity.

- In Vivo Studies: Assessing the efficacy and safety of this compound in animal models.

- Formulation Development: Investigating potential formulations for drug delivery systems.

Comparison with Similar Compounds

Table 1: Comparative Physical Properties of 2,4-Dimethylbenzene Derivatives

Key Observations:

- Molecular Weight and Boiling Points: Bulkier substituents (e.g., cyclohexyl, benzhydryl) increase molecular weight and typically elevate boiling points due to enhanced van der Waals interactions. For example, 1-isopropyl-2,4-dimethylbenzene (MW 148.24) has a higher boiling point (472.25 K) than 1-ethyl-2,4-dimethylbenzene (461.5 K) .

- Steric Effects: The benzhydryl group’s steric bulk likely reduces solubility in polar solvents compared to smaller substituents like ethyl or methoxy.

Reactivity and Stability

Resistance to Electrophilic Substitution

- Methyl and Ethyl Substituents: Electron-donating alkyl groups (e.g., methyl, ethyl) activate the benzene ring toward electrophilic substitution. However, steric hindrance from bulky groups can suppress reactivity. For instance, 1-iodo-2,4-dimethylbenzene resists fluorination with Selectfluor® due to steric shielding of the iodine atom, despite methyl groups’ activating effects .

- Ether Substituents: Ethoxy and benzyloxy groups donate electrons via resonance, further activating the ring. However, steric hindrance from benzyloxy may offset this effect .

Thermal Decomposition

Alkyl-substituted benzenes, such as 1-ethyl-2,4-dimethylbenzene, decompose under high temperatures to form low-molecular-weight aromatic compounds (e.g., phenol, formaldehyde) via substitution and cracking reactions . Benzhydryl derivatives may exhibit similar degradation pathways but with slower kinetics due to increased stability from aromatic stacking.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Benzhydryl-2,4-dimethylbenzene, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation , leveraging benzhydryl halides and 2,4-dimethylbenzene derivatives. Optimization involves controlling reaction parameters:

-

Catalyst selection : Use Lewis acids like AlCl₃ or FeCl₃ at 0.5–1.0 molar equivalents .

-

Solvent system : Anhydrous dichloromethane or nitrobenzene enhances electrophilic substitution .

-

Temperature : Moderate heating (40–60°C) balances reaction rate and side-product suppression.

-

Yield improvement : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity.

Key Parameters Values/Recommendations Catalyst (AlCl₃) 0.75 eq. Reaction Temperature 50°C Solvent Anhydrous DCM

Q. How is the molecular structure of 1-Benzhydryl-2,4-dimethylbenzene characterized?

- Methodological Answer : Structural confirmation employs:

- NMR spectroscopy :

- ¹H NMR : Aromatic protons appear as multiplets at δ 6.8–7.3 ppm; benzhydryl CH groups show singlets at δ 5.1–5.3 ppm .

- ¹³C NMR : Quaternary carbons (benzene rings) resonate at δ 125–140 ppm .

- X-ray crystallography : Resolves spatial arrangement of benzhydryl and methyl groups, confirming dihedral angles (e.g., 75–85° between aromatic rings) .

Q. What analytical techniques are recommended for quantifying 1-Benzhydryl-2,4-dimethylbenzene in complex matrices?

- Methodological Answer : Use GC-MS or HPLC-UV with the following parameters:

- GC-MS : DB-5MS column (30 m × 0.25 mm), splitless injection, EI mode (70 eV). Key ions: m/z 268 (molecular ion), m/z 167 (base peak) .

- HPLC-UV : C18 column, acetonitrile/water (70:30), λ = 254 nm. Retention time: ~8.2 min .

Advanced Research Questions

Q. How can regioselective functionalization of 1-Benzhydryl-2,4-dimethylbenzene be achieved?

- Methodological Answer : Electrophilic aromatic substitution (EAS) is guided by steric and electronic effects:

- Nitration : Use HNO₃/H₂SO₄ at 0°C to target the 5-position (meta to methyl groups) .

- Halogenation : Iodine monochloride (ICl) selectively substitutes the para position to benzhydryl .

- Catalytic fluorination : Avoid direct fluorination of electron-rich rings by using I(I)/I(III) redox mediators (e.g., 80% yield for propargylic fluoride derivatives) .

Q. What computational methods are suitable for predicting the physicochemical properties of 1-Benzhydryl-2,4-dimethylbenzene?

- Methodological Answer : Apply quantitative structure-property relationship (QSPR) models and density functional theory (DFT) :

-

QSPR : Predicts logP (3.8–4.2) and aqueous solubility (1.2 mg/L) using topological descriptors .

-

DFT : B3LYP/6-311G(d,p) basis set calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps for reactivity hotspots .

Computed Property Value (DFT) HOMO-LUMO Gap 4.5 eV Dipole Moment 1.8 Debye

Q. How should researchers resolve contradictions in spectroscopic data for 1-Benzhydryl-2,4-dimethylbenzene derivatives?

- Methodological Answer : Cross-validate using:

- High-resolution MS : Confirm molecular formula (e.g., C₂₁H₂₀ requires m/z 268.1561) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; NOESY identifies spatial proximity of benzhydryl and methyl groups .

- X-ray vs. computational structures : Compare experimental bond lengths/angles with DFT-optimized geometries (RMSD < 0.1 Å) .

Q. What strategies enhance the stability of 1-Benzhydryl-2,4-dimethylbenzene under oxidative conditions?

- Methodological Answer : Mitigate degradation via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.